molecular formula C27H33F3N4O3 B606792 CPI-1205 CAS No. 1621862-70-1

CPI-1205

Cat. No.: B606792
CAS No.: 1621862-70-1
M. Wt: 518.6 g/mol
InChI Key: HPODOLXTMDHLLC-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPI-1205, also known as Lirametostat, is a potent, selective, and orally bioavailable small-molecule inhibitor of the histone-lysine N-methyltransferase EZH2 . EZH2 serves as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in gene silencing by catalyzing the methylation of histone H3 on lysine 27 (H3K27) . The enrichment of the trimethylated form (H3K27me3) is associated with the silencing of tumor suppressor genes, and aberrations in EZH2 are intimately implicated in the oncogenesis and progression of various cancers, including B-cell lymphomas and solid tumors . By competitively inhibiting EZH2, this compound blocks this enzymatic activity, leading to decreased global H3K27me3 levels and the reactivation of silenced genes . In preclinical studies, this compound has demonstrated robust anti-tumor activity. It induces apoptosis in hematological cancer cell models and has shown significant tumor growth inhibition and even regression in xenograft mouse models of B-cell lymphoma, with the compound being well-tolerated in repeated dosing studies . Its potency is highlighted by a biochemical IC50 of 0.002 µM and a cellular EC50 of 0.032 µM . Furthermore, this compound has exhibited a clean selectivity profile when tested against a panel of other histone and DNA methyltransferases . This profile has made it a candidate for clinical investigation, and it has been evaluated in Phase 1 and 2 clinical trials for patients with B-cell lymphomas and advanced solid tumors . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPODOLXTMDHLLC-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621862-70-1
Record name CPI-1205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPI-1205
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIRAMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Modular Intermediate Synthesis

Parallel synthesis routes were developed for:

  • Enantiopure piperidine 14 via asymmetric enamine cyclization

  • Pyridone amine 22 through Pd-mediated cross-coupling

  • Trifluoroethyl side chain introduced via reductive amination

Synthesis of Chiral Piperidine Intermediate 14

The piperidine core ( 14 ) was synthesized through a stereocontrolled intramolecular C–N arylation, achieving 81% yield over two steps.

Enamine Formation and Cyclization

StepReactantsConditionsCatalystYield
1β-keto ester 15 + chiral amine 16 AcOH, 25°C, 12hNone76%
2Enamine 17 RuPhos Pd G3, NaOMe, 100°CPd-based81% (over 2 steps)

The critical cyclization used Buchwald’s RuPhos precatalyst (2 mol%) under nitrogen atmosphere, enabling complete conversion within 6 hours at 100°C. X-ray crystallography confirmed the (R)-configuration was retained throughout the process.

Deprotection and Salt Formation

Treatment of 18 with anhydrous HCl in dioxane removed the Boc group, yielding piperidine hydrochloride 14 with >99% enantiomeric excess. Scaling to 100g required precise temperature control during exothermic deprotection to prevent racemization.

Construction of Trifluoroethylpiperidine Moiety

The N-trifluoroethyl group was introduced through sequential acylation and borane reduction:

Stepwise Functionalization:

  • Amidation: Piperidine 14 + trifluoroacetic anhydride → Amide 19 (98% yield)

  • Reduction: BH3·THF, 65°C, 4h → 20 (89% yield)

  • Saponification: 6N NaOH, MeOH/H2O → Acid 21 (99% yield)

The borane reduction required strict anhydrous conditions to prevent competing hydrolysis pathways. Process analytical technology (PAT) monitored residual amide content to ensure >95% conversion.

Final Coupling and API Formation

The penultimate step involved CDI-mediated amide bond formation between acid 21 and pyridone amine 22 :

Reaction Optimization Parameters:

ParameterOptimal ValueEffect on Yield
SolventDMF79% vs 32% in THF
Temperature25°CMinimized epimerization
Equiv. CDI1.5Reduced dimerization

This coupling produced this compound ( 13 ) with <2% diastereomeric impurities, meeting pharmaceutical specifications. Final purification via recrystallization from ethyl acetate/heptane provided API with 99.7% chemical purity and consistent polymorphic form.

Comparative Analysis of Palladium-Catalyzed Methods

While this compound synthesis primarily used RuPhos Pd G3, alternative Pd catalysts from benzofuran derivative synthesis were evaluated:

Catalyst Screening for Model Reactions:

CatalystConversion (%)Selectivity (%)
Pd(OAc)29892
Pd2(dba)39588
Pd(PPh3)48278

Pd(OAc)2 showed comparable efficiency to RuPhos systems but required higher loading (5 mol% vs 2 mol%). The this compound team selected RuPhos for superior turnover number (TON >4,000) in large-scale runs.

Process Challenges and Solutions

Steric Hindrance in Indole Alkylation

Initial attempts to alkylate 2-methylindole-3-carboxylate failed due to:

  • Electron-withdrawing carboxylate deactivating N-atom

  • Steric bulk from 2-methyl group

Solution: Developed convergent route avoiding direct N-alkylation, instead constructing the indole-piperidine system via cyclization.

Epimerization During Amide Coupling

Early coupling steps showed up to 15% epimerization at the piperidine stereocenter. Mitigation strategies included:

  • Lowering reaction temperature from 40°C → 25°C

  • Reduced CDI stoichiometry (2.0 → 1.5 equiv)

  • PAT monitoring with inline FTIR

Scale-Up and Manufacturing Considerations

The optimized process demonstrated robust scalability:

Key Metrics:

ParameterLab ScalePilot PlantCommercial
Batch Size10g1kg100kg
Overall Yield52%58%63%
Purity99.1%99.4%99.7%

Continuous manufacturing technologies were implemented for the borane reduction step, improving throughput by 40% compared to batch processing .

Chemical Reactions Analysis

CPI-1205 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to modify its activity and selectivity.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

CPI-1205 has a wide range of scientific research applications, including:

Mechanism of Action

CPI-1205 exerts its effects by selectively inhibiting the activity of EZH2. EZH2 is the catalytic subunit of the PRC2 complex, which methylates histone H3 at lysine 27 (H3K27me). This methylation leads to transcriptional repression of target genes involved in cell cycle regulation, differentiation, and apoptosis. By inhibiting EZH2, this compound prevents the formation of H3K27me, thereby promoting the expression of genes that suppress tumor growth and induce cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences
Compound Core Structure Target Binding Mechanism Selectivity (EZH2 vs. EZH1) Key Structural Features
CPI-1205 Indole-based SAM-competitive, partial overlap with SAM site 52 nM (EZH1 IC50) N-Trifluoroethylpiperidine substitution
GSK126 Pyridine-based SAM-competitive 15 nM (EZH1 IC50) Pyridone ring with methyl substituents
Tazemetostat (EPZ-6438) Pyridone-based SAM-competitive 35 nM (EZH1 IC50) 4-Methylpyridone and benzamide groups
PF-06821497 Pyridone-based SAM-competitive Not reported 4-Thiomethyl pyridone derivative

Key Insights :

  • Second-generation derivatives (e.g., PF-06821497) replace this compound’s oxygen atom with sulfur in the pyridone group, enhancing residence time and potency (10-fold lower EC50 for H3K27me3 inhibition) .
Preclinical and Pharmacological Profiles
Compound Biochemical IC50 (EZH2) Cell Viability (GI50 in NHL) Oral Bioavailability Key Limitations
This compound 2.2 nM 0.03–0.05 µM 44.6% (rats), 46.2% (dogs) Moderate selectivity over EZH1
GSK126 0.5–4 nM 0.01–0.1 µM Low (short half-life) Poor pharmacokinetics led to trial termination
Tazemetostat 2–13 nM 0.1–1 µM High Limited activity in EZH2 wild-type tumors
SHR2554 0.7 nM Not reported High (clinical data) Under investigation in Phase I

Key Insights :

  • This compound’s oral bioavailability exceeds GSK126, which failed due to rapid clearance .
  • Tazemetostat, approved for epithelioid sarcoma and follicular lymphoma, shows broader clinical utility but weaker synergy with DNMT inhibitors compared to this compound .
Clinical Efficacy and Toxicity
Compound Clinical Stage Approved Indications Combination Therapies Toxicity Profile
This compound Phase I/II None (trials ongoing) Ipilimumab, enzalutamide, abiraterone Manageable AEs (e.g., fatigue)
Tazemetostat FDA-approved Epithelioid sarcoma, FL Pembrolizumab (urothelial carcinoma) Thrombocytopenia, anemia
GSK126 Terminated None (ineffective in Phase I) None Short half-life, insufficient exposure
PF-06821497 Phase I None (recruiting) None Not reported

Key Insights :

  • This compound’s combination with immune checkpoint inhibitors (e.g., ipilimumab) exploits epigenetic-immune synergies, a strategy less explored with tazemetostat .
  • Tazemetostat’s single-agent efficacy is superior in EZH2-mutant tumors, whereas this compound shows broader activity in wild-type models .

Biological Activity

CPI-1205 is a small-molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2), which is involved in transcriptional repression through histone methylation. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and solid tumors.

EZH2 plays a critical role in cancer biology by silencing tumor suppressor genes through methylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is associated with poor prognosis in several cancers, making it an attractive target for pharmacological intervention. This compound selectively inhibits EZH2, leading to the reactivation of silenced genes and subsequent anti-tumor effects.

In Vitro Studies

This compound has demonstrated significant biological activity in preclinical models:

  • Apoptosis Induction : In vitro studies have shown that this compound induces apoptosis in multiple myeloma and plasmacytoma cell lines, confirming its anti-cancer potential .
  • Selectivity Profile : The compound exhibits a clean selectivity profile against other histone and DNA methyltransferases, with modest selectivity against EZH1, another related methyltransferase .

Table 1: In Vitro Activity of this compound

Cell Line TypeEffect ObservedIC50 (μM)
Multiple MyelomaInduction of apoptosis0.002
PlasmacytomaInduction of apoptosis0.032
Other MethyltransferasesMinimal inhibition observed>1

In Vivo Studies

In animal models, this compound has shown promise in tumor regression:

  • Tumor Growth Inhibition : In a study involving female CB-17 SCID mice bearing tumors, oral administration of this compound at a dose of 160 mg/kg twice daily resulted in significant tumor growth inhibition observed within two weeks .
  • Tolerability : The compound was well-tolerated with no significant body weight loss noted during the treatment period. Plasma and tumor tissue analyses confirmed adequate drug concentrations post-treatment .

Clinical Trials

This compound is currently being evaluated in clinical settings:

  • ProSTAR Study : A Phase 1b/2 trial assessing the efficacy of this compound combined with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC). Preliminary results indicate substantial decreases in PSA levels and tumor size .
    • Trial Design : Open-label, two-arm study focusing on safety, tolerability, pharmacokinetics, and efficacy profiles.
    • Participant Criteria : Male patients aged ≥18 with mCRPC who have undergone surgical or medical castration .
  • Lymphoma Trials : Initial trials have also been initiated to explore the efficacy of this compound in patients with previously treated lymphomas, showing promising early results .

Table 2: Summary of Clinical Trials for this compound

Trial NamePhaseConditionStatus
ProSTAR1b/2Metastatic Castration Resistant Prostate CancerOngoing
Lymphoma Study1LymphomasOngoing

Case Studies and Research Findings

Recent studies highlight the potential of this compound across different cancer types:

  • Prostate Cancer : In mCRPC patients, the combination therapy showed promising results with over 80% reduction in PSA levels and notable tumor shrinkage .
  • Lymphomas : Early-phase trials indicate that this compound may effectively target B-cell lymphomas, supporting its role as a viable treatment option .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.